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Compound of Interest

Compound Name: diMal-O-CH2COOH

Cat. No.: B12382956 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
diMal-O-CH2COOH, with CAS number 1620837-47-9, is a heterobifunctional, cleavable linker

primarily utilized in the burgeoning field of antibody-drug conjugates (ADCs). Its unique

architecture, featuring two maleimide groups and a carboxylic acid moiety connected by an

ether linkage, allows for the precise and stable conjugation of cytotoxic payloads to monoclonal

antibodies. This technical guide provides a comprehensive overview of the chemical properties,

a representative synthesis process, and the mechanism of action of diMal-O-CH2COOH-

containing ADCs, complete with experimental protocols and data presented for easy reference.

Chemical and Physical Properties
The fundamental properties of diMal-O-CH2COOH are summarized in the table below,

providing a quick reference for researchers.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 13 Tech Support

https://www.benchchem.com/product/b12382956?utm_src=pdf-interest
https://www.benchchem.com/product/b12382956?utm_src=pdf-body
https://www.benchchem.com/product/b12382956?utm_src=pdf-body
https://www.benchchem.com/product/b12382956?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12382956?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value

CAS Number 1620837-47-9

IUPAC Name
2-[1,3-bis(2,5-dioxopyrrol-1-yl)propan-2-

yloxy]acetic acid

Molecular Formula C₁₃H₁₂N₂O₇

Molecular Weight 308.24 g/mol

Canonical SMILES
C1=CC(=O)N(C1=O)CC(CN2C(=O)C=CC2=O)

OCC(=O)O

InChI Key JREDLPVQALHAIP-UHFFFAOYSA-N

Appearance Solid (Typical)

Purity >95% (Typical for commercial sources)

Solubility
Soluble in organic solvents such as DMSO,

DMF

Storage -20°C, protected from light and moisture

Synthesis of diMal-O-CH2COOH
While the specific, proprietary industrial synthesis protocol for diMal-O-CH2COOH is not

publicly available, a representative multi-step synthetic route can be proposed based on

established organic chemistry principles. The following scheme illustrates a plausible pathway

for its laboratory-scale synthesis.

Representative Synthesis Workflow
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Step 1: Synthesis of the Core Scaffold

Step 2: Etherification
Step 3: Deprotection
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A representative synthetic workflow for diMal-O-CH2COOH.

Representative Experimental Protocol for Synthesis
Step 1: Synthesis of 1,3-bis(maleimido)propan-2-ol

To a solution of potassium maleimide (2.2 equivalents) in anhydrous dimethylformamide

(DMF), epichlorohydrin (1.0 equivalent) is added dropwise at 0°C under an inert atmosphere.

The reaction mixture is allowed to warm to room temperature and stirred for 24 hours.

The reaction is monitored by Thin Layer Chromatography (TLC).

Upon completion, the reaction mixture is poured into ice-water and the product is extracted

with ethyl acetate.

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and

concentrated under reduced pressure.

The crude product is purified by column chromatography on silica gel to yield 1,3-

bis(maleimido)propan-2-ol.
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Step 2: Synthesis of tert-butyl 2-((1,3-bis(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propan-2-

yl)oxy)acetate

To a solution of 1,3-bis(maleimido)propan-2-ol (1.0 equivalent) in anhydrous tetrahydrofuran

(THF), sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) is added portion-wise

at 0°C.

The mixture is stirred for 30 minutes, followed by the dropwise addition of tert-butyl

bromoacetate (1.1 equivalents).

The reaction is stirred at room temperature for 12 hours and monitored by TLC.

The reaction is quenched with saturated ammonium chloride solution and the product is

extracted with ethyl acetate.

The combined organic layers are washed with water and brine, dried over anhydrous sodium

sulfate, and concentrated.

The residue is purified by column chromatography to afford the protected intermediate.

Step 3: Synthesis of diMal-O-CH2COOH (Final Product)

The protected intermediate from Step 2 is dissolved in a mixture of dichloromethane (DCM)

and trifluoroacetic acid (TFA) (e.g., 1:1 v/v).

The solution is stirred at room temperature for 2-4 hours until the deprotection is complete

(monitored by TLC or LC-MS).

The solvents are removed under reduced pressure.

The crude product is purified by recrystallization or preparative HPLC to yield the final

product, diMal-O-CH2COOH.

Application in Antibody-Drug Conjugates (ADCs)
diMal-O-CH2COOH serves as a linker to connect a cytotoxic payload to a monoclonal

antibody. The two maleimide groups react with thiol groups on the antibody, which are typically
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generated by the reduction of interchain disulfide bonds. The carboxylic acid group is used to

form an amide or ester bond with the payload molecule.

ADC Conjugation and Payload Release Mechanism
The general mechanism of action for an ADC utilizing a cleavable linker like diMal-O-
CH2COOH is a multi-step process.
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General mechanism of action for an ADC with a cleavable linker.
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The ether linkage within diMal-O-CH2COOH is designed to be stable in systemic circulation

but can be cleaved under the acidic conditions found within the lysosomes of tumor cells. This

pH-sensitive cleavage, potentially aided by lysosomal enzymes, releases the cytotoxic payload

directly inside the target cell, minimizing off-target toxicity.

Downstream Signaling of a Common Payload (MMAE)
When the payload is Monomethyl Auristatin E (MMAE), a potent tubulin inhibitor, its release

initiates a cascade of events leading to apoptosis.
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Signaling pathway of MMAE-induced apoptosis.

Experimental Protocols
The following are representative protocols for key experiments in the development and

characterization of ADCs using a diMal-O-CH2COOH linker.

Protocol for Antibody-Drug Conjugation
This protocol describes the conjugation of a diMal-O-CH2COOH-payload construct to a

monoclonal antibody via maleimide-thiol chemistry.

Materials:

Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4).

Tris(2-carboxyethyl)phosphine (TCEP) solution.

diMal-O-CH2COOH-payload conjugate.

Conjugation buffer (e.g., PBS with 5 mM EDTA, pH 7.2).

Quenching solution (e.g., N-acetylcysteine).

Purification system (e.g., size-exclusion chromatography).

Procedure:

Antibody Reduction: The antibody is partially reduced to expose free thiol groups by

incubating with a 5-10 molar excess of TCEP for 1-2 hours at 37°C.

Buffer Exchange: The reduced antibody is purified from excess TCEP using a desalting

column or tangential flow filtration, exchanging into the conjugation buffer.

Conjugation Reaction: The diMal-O-CH2COOH-payload, dissolved in an organic co-solvent

like DMSO, is added to the reduced antibody at a molar excess of 1.5-2.0 equivalents per
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free thiol. The reaction is incubated for 1-4 hours at 4°C or room temperature, protected from

light.

Quenching: The reaction is quenched by adding an excess of N-acetylcysteine to cap any

unreacted maleimide groups.

Purification: The resulting ADC is purified by size-exclusion chromatography to remove

unconjugated payload and other small molecules.

Characterization: The drug-to-antibody ratio (DAR) is determined using techniques such as

UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass

Spectrometry.

Protocol for In Vitro Cell Viability (MTT) Assay
This assay determines the cytotoxic effect of the ADC on cancer cells.

Materials:

Target cancer cell line (e.g., HER2-positive SK-BR-3 cells).

Cell culture medium and supplements.

96-well plates.

ADC and control antibodies.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

Procedure:

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to

adhere overnight.

Treatment: The cells are treated with serial dilutions of the ADC, unconjugated antibody, and

free payload for 72-96 hours.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12382956?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


MTT Addition: MTT solution is added to each well, and the plate is incubated for 2-4 hours to

allow for the formation of formazan crystals by viable cells.

Solubilization: The medium is removed, and the formazan crystals are dissolved in the

solubilization buffer.

Absorbance Reading: The absorbance is measured at 570 nm using a plate reader.

Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the

IC50 value (the concentration of ADC that inhibits cell growth by 50%) is determined by

plotting a dose-response curve.

Protocol for Western Blot Analysis
Western blotting can be used to analyze the downstream effects of the ADC on cellular

pathways, such as the induction of apoptosis.

Materials:

Cell lysates from ADC-treated and control cells.

SDS-PAGE gels and electrophoresis apparatus.

Transfer buffer and nitrocellulose or PVDF membranes.

Blocking buffer (e.g., 5% non-fat milk in TBST).

Primary antibodies (e.g., anti-PARP, anti-Caspase-3).

HRP-conjugated secondary antibodies.

Chemiluminescent substrate.

Procedure:

Protein Quantification: The protein concentration of cell lysates is determined using a BCA or

Bradford assay.
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SDS-PAGE: Equal amounts of protein are separated by SDS-polyacrylamide gel

electrophoresis.

Transfer: The separated proteins are transferred to a membrane.

Blocking: The membrane is blocked to prevent non-specific antibody binding.

Antibody Incubation: The membrane is incubated with primary antibodies overnight at 4°C,

followed by incubation with HRP-conjugated secondary antibodies.

Detection: The protein bands are visualized by adding a chemiluminescent substrate and

capturing the signal with an imaging system.

Analysis: The expression levels of target proteins are quantified and compared between

treated and control samples.

Quantitative Data
The following tables provide representative quantitative data for ADCs utilizing cleavable

linkers and the payload MMAE. It is important to note that this data is illustrative for analogous

compounds, as specific public data for an ADC with the diMal-O-CH2COOH linker is limited.

Table 1: Representative In Vitro Cytotoxicity of an anti-HER2-vc-MMAE ADC

Cell Line HER2 Expression IC50 (ng/mL)

SK-BR-3 High 10 - 50

BT-474 High 20 - 100

MDA-MB-231 Low > 1000

Table 2: Representative Drug-to-Antibody Ratio (DAR) and Yield
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Parameter Typical Value

Target DAR 4

Achieved DAR (HIC) 3.5 - 4.2

Conjugation Yield > 90%

Monomer Purity (SEC) > 95%

Conclusion
diMal-O-CH2COOH is a valuable tool in the design and synthesis of next-generation antibody-

drug conjugates. Its structure allows for the stable and specific conjugation of payloads to

antibodies, while its cleavable nature ensures targeted drug release within the tumor

microenvironment. The experimental protocols and representative data provided in this guide

offer a solid foundation for researchers and drug development professionals working to harness

the therapeutic potential of ADCs. Further research into the precise cleavage mechanism and

in vivo stability of ADCs utilizing this specific linker will continue to refine its application in

targeted cancer therapy.

To cite this document: BenchChem. [In-Depth Technical Guide: diMal-O-CH2COOH (CAS
Number 1620837-47-9)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12382956#dimal-o-ch2cooh-cas-number-1620837-
47-9]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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